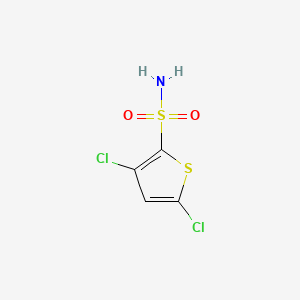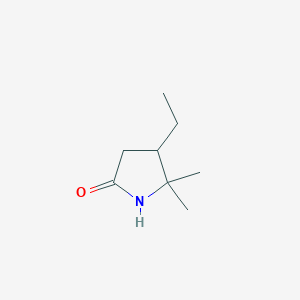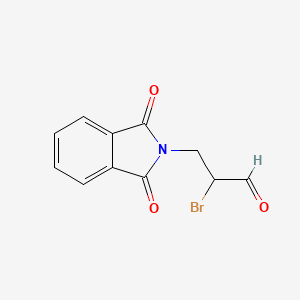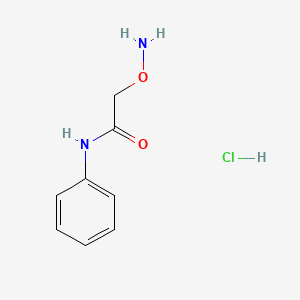![molecular formula C10H15Cl2N B13465739 {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride is an organic compound with the molecular formula C10H15Cl2N. It is a derivative of dimethylamine and is characterized by the presence of a chloromethyl group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride typically involves the reaction of 4-(chloromethyl)benzyl chloride with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
4-(Chloromethyl)benzyl chloride+Dimethylamine→[4-(Chloromethyl)phenyl]methyldimethylamine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of {[4-(Hydroxymethyl)phenyl]methyl}dimethylamine.
Oxidation: Formation of {[4-(Formyl)phenyl]methyl}dimethylamine.
Reduction: Formation of {[4-(Methyl)phenyl]methyl}dimethylamine.
Aplicaciones Científicas De Investigación
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound can also participate in signaling pathways by acting as a ligand for specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
- {[4-(Hydroxymethyl)phenyl]methyl}dimethylamine
- {[4-(Formyl)phenyl]methyl}dimethylamine
- {[4-(Methyl)phenyl]methyl}dimethylamine
Uniqueness
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C10H15Cl2N |
|---|---|
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12(2)8-10-5-3-9(7-11)4-6-10;/h3-6H,7-8H2,1-2H3;1H |
Clave InChI |
LEUGBGSSSDAZGR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


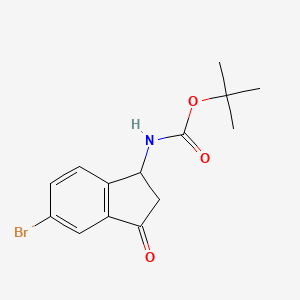


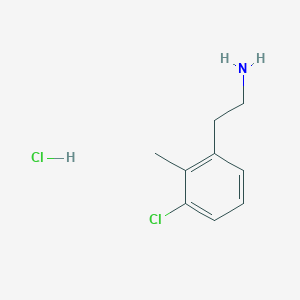
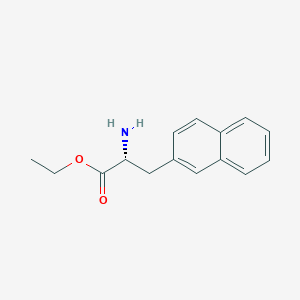
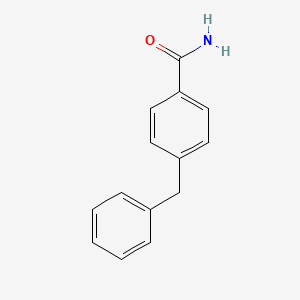
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
